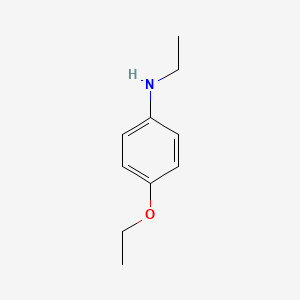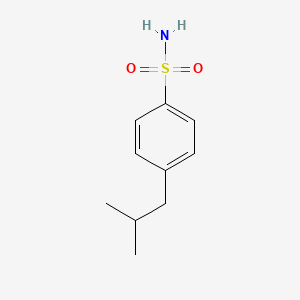
4-(2-Methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 161767-97-1 . It has a molecular weight of 213.3 and is also known by the IUPAC name 4-isobutylbenzenesulfonamide . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 213.3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Sulfonamide compounds have been extensively studied for their synthesis and structural characterization. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized through various spectroscopic methods. Density Functional Theory (DFT) was utilized to calculate molecular geometry, vibrational frequencies, and other properties, highlighting the compound's stability and charge transfer capabilities (Sarojini et al., 2012). Similar studies have been conducted on other sulfonamide derivatives, providing insights into their molecular structures and spectroscopic properties (Sarojini et al., 2013).
Antibacterial Activity
Research has identified sulfonamides derived from carvacrol with significant antibacterial activity against resistant Staphylococcus aureus strains. These findings highlight the potential of sulfonamide compounds in developing new antibacterial agents (Oliveira et al., 2016).
Catalysis and Synthesis Applications
Sulfonamides have been used as catalysts in the synthesis of other compounds. For instance, nano-Ru/Fe3O4 catalyzed the synthesis of sulfonamides from alcohols, showcasing an environmentally benign method for forming carbon-nitrogen bonds (Shi et al., 2009).
Molecular and Quantum Mechanical Studies
Quantum mechanical calculations and spectroscopic investigations have been employed to study the properties of sulfonamide molecules, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. These studies provide valuable information on the electronic structure, molecular interactions, and potential applications in materials science (Govindasamy & Gunasekaran, 2015).
Metal Complexation and Pharmaceutical Applications
Research into sulfonamide compounds extends to their complexation with metals, offering insights into potential pharmaceutical and catalytic applications. For example, the synthesis and complexation of monotosylated 4-aminopyridine with nickel (II) and iron (II) ions suggest enhanced biological and catalytic potential (Orie et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Methylpropyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the production of folic acid, thereby disrupting bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . This leads to a deficiency of tetrahydrofolate, a derivative of folic acid, which is a cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA . The downstream effect is the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .
Result of Action
The molecular effect of this compound’s action is the disruption of folic acid synthesis, leading to a halt in bacterial DNA synthesis and cell division . The cellular effect is the inhibition of bacterial growth and replication .
Action Environment
It is known that the antibacterial action of sulfonamides can be inhibited by pus
Safety and Hazards
The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
While specific future directions for 4-(2-Methylpropyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides as a class of compounds have extensive applications in medicinal and synthetic chemistry . These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .
Propriétés
IUPAC Name |
4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVGDCROLOGLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
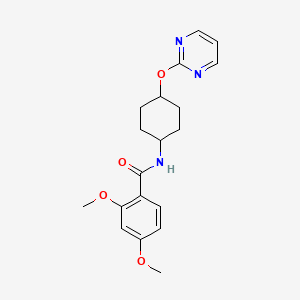
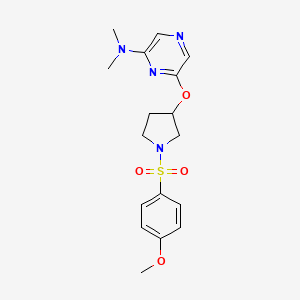
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)
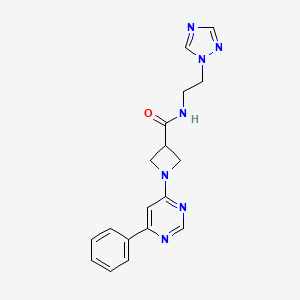
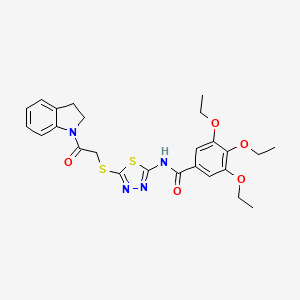
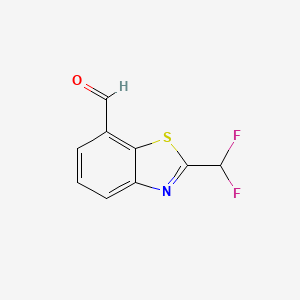
![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)
![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)


![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)
